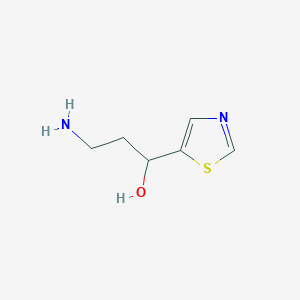
4-Phenylpiperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenylpiperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The phenyl group attached to the piperidine ring enhances its chemical properties and potential applications. This compound is of significant interest in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-3-amine typically involves the reaction of piperidine with phenyl-containing reagents. One common method is the reductive amination of 4-phenylpiperidin-3-one with ammonia or primary amines in the presence of reducing agents such as sodium cyanoborohydride . Another approach involves the hydrogenation of 4-phenylpyridine under catalytic conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance yield and efficiency. Catalysts such as palladium on carbon (Pd/C) are frequently used to facilitate hydrogenation reactions . The scalability of these methods makes them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylpiperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert it into secondary amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen atom or the phenyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium hydride.
Major Products:
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Phenylpiperidin-3-amine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Phenylpiperidin-3-amine involves its interaction with specific molecular targets. It acts as a ligand for various receptors, modulating their activity. For instance, it can bind to neurokinin receptors, influencing neurotransmitter release and signal transduction pathways . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for neurological research.
Comparación Con Compuestos Similares
4-Phenylpiperidine: Similar structure but lacks the amine group.
4-Hydroxy-4-phenylpiperidine: Contains a hydroxyl group instead of an amine.
4-Cyano-4-phenylpiperidine: Features a cyano group in place of the amine.
Uniqueness: 4-Phenylpiperidin-3-amine is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications, particularly in medicinal chemistry and drug development .
Propiedades
Fórmula molecular |
C11H16N2 |
|---|---|
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
4-phenylpiperidin-3-amine |
InChI |
InChI=1S/C11H16N2/c12-11-8-13-7-6-10(11)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2 |
Clave InChI |
QDHSTXGSUUWPSN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1C2=CC=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2E)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B13171606.png)


![2-[2-Oxo-5-(trifluoromethyl)-2,3-dihydro-1,3,4-oxadiazol-3-yl]ethane-1-sulfonyl chloride](/img/structure/B13171617.png)


![6,6-Bis(trifluoromethyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B13171622.png)



![Methyl 2,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13171655.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13171657.png)


